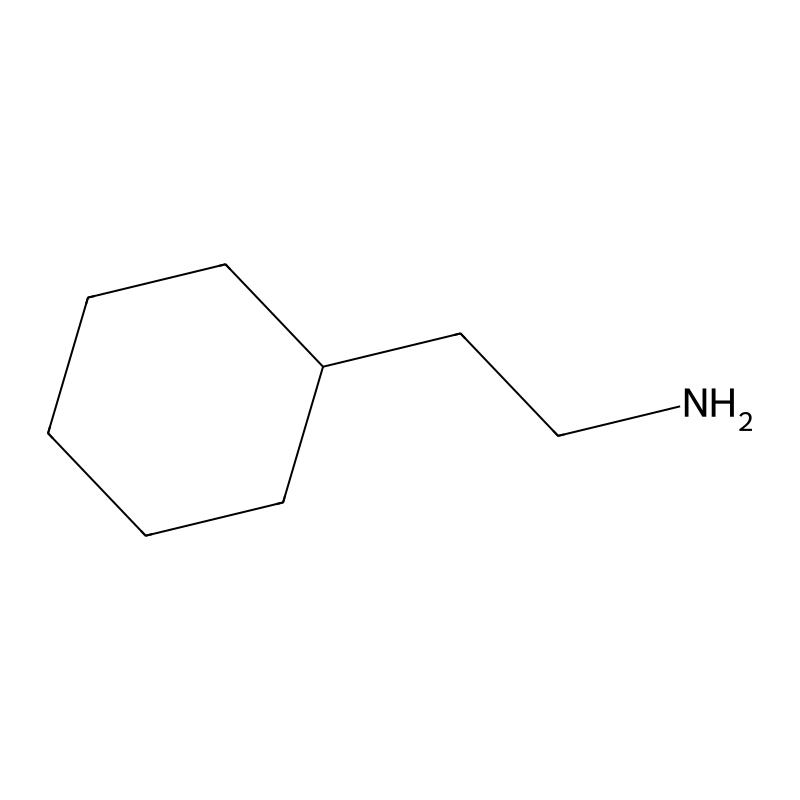

2-Cyclohexylethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemistry

Specific Scientific Field: Chemistry

Summary of the Application: 2-Cyclohexylethylamine is used in a resolution system with (S)-mandelic acid (MA). This system is used to observe the Dielectrically Controlled Resolution (DCR) phenomenon .

Application in Organic Synthesis

Specific Scientific Field: Organic Synthesis

Summary of the Application: 2-Cyclohexylethylamine can be used as an intermediate in organic synthesis .

Results or Outcomes: The outcome of this application is the successful synthesis of 2-Cyclohexylethylamine, which can then be used as a raw material for chemical reagents and catalysts .

2-Cyclohexylethylamine is an organic compound characterized by the chemical formula CHN. It appears as a colorless to nearly colorless liquid with a distinctive amine odor. This compound features a cyclohexyl group attached to an ethylamine moiety, which contributes to its unique properties and potential applications. The molecular weight of 2-cyclohexylethylamine is approximately 127.23 g/mol, with a boiling point of 96°C at reduced pressure (40 mmHg) and a melting point estimated at -15°C .

- Alkylation: Can undergo alkylation reactions to form more complex amines.

- Acid-Base Reactions: Acts as a weak base due to the presence of the amine group, allowing it to react with acids to form salts.

- Nucleophilic Substitution: The amine group can act as a nucleophile in substitution reactions, particularly with alkyl halides.

The biological activity of 2-cyclohexylethylamine has been explored in various studies. It exhibits potential pharmacological properties, including:

- Neurotransmitter Modulation: Similar compounds have been investigated for their roles in modulating neurotransmitter systems, particularly in relation to dopaminergic and serotonergic pathways.

- Antidepressant Effects: Some studies suggest that derivatives of this compound may exhibit antidepressant-like effects, although specific research on 2-cyclohexylethylamine is limited.

Several synthesis methods for 2-cyclohexylethylamine have been documented:

- Reductive Amination: This method involves the reaction of cyclohexanone with ethylamine in the presence of reducing agents.

- Alkylation of Cyclohexylamine: Cyclohexylamine can be alkylated using ethylene oxide or ethylene bromide under basic conditions.

- Direct Amination: The direct reaction between cyclohexanol and ammonia or amine derivatives under catalytic conditions can yield 2-cyclohexylethylamine.

2-Cyclohexylethylamine has several applications across different fields:

- Pharmaceuticals: Investigated for its potential use in developing drugs targeting neurological disorders.

- Chemical Intermediates: Used as an intermediate in the synthesis of other organic compounds and pharmaceuticals.

- Agricultural Chemicals: Potential applications in the formulation of agrochemicals.

Interaction studies involving 2-cyclohexylethylamine primarily focus on its pharmacological effects and potential interactions with biological targets. These studies often assess:

- Receptor Binding Affinity: Evaluating how well the compound binds to various receptors, particularly those involved in neurotransmission.

- Synergistic Effects: Investigating how 2-cyclohexylethylamine interacts with other compounds to enhance or mitigate biological activity.

Several compounds share structural features with 2-cyclohexylethylamine, including:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| N-Ethylcyclohexylamine | CHN | Similar structure; used in similar applications. |

| 1-Cyclohexylethylamine | CHN | Structural isomer; differing position of the amine group. |

| Cyclohexanemethanamine | CHN | Related structure; potential use in pharmaceuticals. |

Uniqueness

What sets 2-cyclohexylethylamine apart from these similar compounds is its specific arrangement of the cyclohexane and ethyl groups, which may confer unique pharmacological properties and reactivity patterns not found in its analogs. Its distinctive odor and physical properties also contribute to its identification and application potential .

2-Cyclohexylethylamine, with the molecular formula C₈H₁₇N and Chemical Abstracts Service registry number 4442-85-7, represents a primary aliphatic amine characterized by a cyclohexyl ring connected to an ethylamine chain [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-cyclohexylethan-1-amine, reflecting its structural composition of a cyclohexane ring attached to a two-carbon chain terminating in a primary amino group [1].

The molecular structure consists of a saturated six-membered cyclohexane ring in chair conformation connected via a methylene bridge to an ethylamine moiety [1] [3]. The cyclohexyl group adopts the thermodynamically favored chair conformation, which minimizes steric interactions and ring strain [3]. The compound has a molecular weight of 127.23 grams per mole [1] [2].

From a stereochemical perspective, 2-cyclohexylethylamine lacks chiral centers, making it an achiral molecule [1] [3]. The cyclohexane ring can undergo ring-flipping between chair conformations, a process that occurs rapidly at room temperature [4]. This conformational flexibility affects the spatial arrangement of the molecule and influences its physicochemical properties [4].

The Simple Molecular Input Line Entry System representation of the compound is NCCC1CCCCC1, which describes the connectivity pattern starting from the amino nitrogen through the ethyl chain to the cyclohexyl ring [2]. The International Chemical Identifier Key is HFACYWDPMNWMIW-UHFFFAOYSA-N, providing a unique identifier for the compound in chemical databases [1] [2].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 2-cyclohexylethylamine reveals characteristic chemical shifts that correspond to different hydrogen environments within the molecule [5] [6]. The amino group hydrogens appear as a broad signal between 0.5 and 5.0 parts per million, with the exact position dependent on hydrogen bonding and sample concentration [6] [7]. These amino protons are exchangeable with deuterium oxide, causing the signal to disappear upon addition of heavy water [6] [7].

The methylene protons adjacent to the amino group exhibit chemical shifts in the range of 2.3 to 3.0 parts per million due to the deshielding effect of the electronegative nitrogen atom [6] [7]. The cyclohexyl ring protons appear between 1.0 and 2.0 parts per million, consistent with saturated aliphatic carbon-hydrogen bonds [5] [6]. The ethyl chain methylene protons connecting the cyclohexyl ring to the amino group typically resonate between 1.2 and 1.8 parts per million [5] [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information [8] [9]. The carbon directly bonded to the amino group appears at approximately 40 to 45 parts per million, characteristic of carbon atoms adjacent to nitrogen [8] [9]. The cyclohexyl ring carbons exhibit chemical shifts between 25 and 35 parts per million, while the methylene carbons in the ethyl chain appear in the range of 16 to 25 parts per million [8] [9].

Infrared Spectroscopy

Infrared spectroscopy of 2-cyclohexylethylamine displays characteristic absorption bands that identify the functional groups present in the molecule [10] [11] [5]. Primary amines exhibit two distinct nitrogen-hydrogen stretching bands in the region of 3500 to 3300 wavenumbers, corresponding to asymmetric and symmetric stretching vibrations [11] [5] [12]. These bands are typically sharper and less intense than comparable hydroxyl stretches from alcohols [11] [12].

The nitrogen-hydrogen bending vibration appears as a medium intensity band between 1650 and 1580 wavenumbers, characteristic of primary amine deformation modes [11] [5] [9]. Carbon-nitrogen stretching vibrations for aliphatic amines are observed in the range of 1250 to 1000 wavenumbers [10] [5] [9]. Carbon-hydrogen stretching vibrations from the aliphatic portions of the molecule appear between 2850 and 3000 wavenumbers [10] [13].

Mass Spectrometry

Mass spectrometric analysis of 2-cyclohexylethylamine produces a molecular ion peak at mass-to-charge ratio 127, corresponding to the molecular weight of the compound [14]. The fragmentation pattern typically involves alpha-cleavage adjacent to the nitrogen atom, generating characteristic fragment ions [14]. The base peak in the mass spectrum often results from loss of the cyclohexyl group or portions thereof, creating smaller nitrogen-containing fragments [14].

| Table 1: Spectroscopic Data for 2-Cyclohexylethylamine | ||

|---|---|---|

| Technique | Key Observations | Reference |

| ¹H Nuclear Magnetic Resonance | Amino hydrogen: 0.5-5.0 parts per million (broad, exchangeable); Methylene adjacent to nitrogen: 2.3-3.0 parts per million; Cyclohexyl hydrogen: 1.0-2.0 parts per million | [5] [6] [7] |

| ¹³C Nuclear Magnetic Resonance | Carbon adjacent to nitrogen: 40-45 parts per million; Cyclohexyl carbons: 25-35 parts per million; Methylene carbons: 16-25 parts per million | [8] [9] |

| Infrared Spectroscopy | Nitrogen-hydrogen stretch: 3500-3300 wavenumbers (two bands); Nitrogen-hydrogen bend: 1650-1580 wavenumbers; Carbon-nitrogen stretch: 1250-1000 wavenumbers | [10] [11] [5] [12] |

| Mass Spectrometry | Molecular ion: mass-to-charge ratio 127; Fragmentation via alpha-cleavage adjacent to nitrogen | [14] |

Thermodynamic Properties (Boiling Point, Melting Point, Vapor Pressure)

The thermodynamic properties of 2-cyclohexylethylamine reflect the influence of its molecular structure on phase behavior and volatility [15] [16] [17]. The compound exists as a liquid at room temperature with a boiling point of 96 degrees Celsius under reduced pressure conditions of 40 millimeters of mercury [15] [16]. Under standard atmospheric pressure, the estimated boiling point ranges from 177 to 178 degrees Celsius [18].

The melting point of 2-cyclohexylethylamine is estimated to be approximately negative 15 degrees Celsius, indicating that the compound remains liquid under typical ambient conditions [17] [18]. This relatively low melting point is consistent with the molecular structure, which lacks strong intermolecular forces beyond van der Waals interactions and hydrogen bonding involving the amino group [17].

Vapor pressure measurements indicate that 2-cyclohexylethylamine exhibits a vapor pressure of 1.53 millimeters of mercury at 25 degrees Celsius [17]. This moderate volatility reflects the balance between the molecular weight of the compound and the intermolecular forces present in the liquid phase [17]. The density of the liquid at 20 degrees Celsius is 0.87 grams per milliliter, which is less dense than water due to the aliphatic nature of the molecule [15].

The refractive index of 2-cyclohexylethylamine at 20 degrees Celsius is 1.46, providing an optical property useful for identification and purity assessment [15]. The flash point of the compound is 51 degrees Celsius, indicating the temperature at which vapor formation becomes sufficient to support combustion in the presence of an ignition source [15] [17].

| Table 2: Thermodynamic Properties of 2-Cyclohexylethylamine | |||

|---|---|---|---|

| Property | Value | Conditions | Reference |

| Boiling Point | 96°C | 40 millimeters of mercury | [15] [16] |

| Boiling Point | 177-178°C | Standard atmospheric pressure | [18] |

| Melting Point | -15°C | Estimated | [17] [18] |

| Density | 0.87 g/mL | 20°C | [15] |

| Vapor Pressure | 1.53 mmHg | 25°C | [17] |

| Refractive Index | 1.46 | 20°C | [15] |

| Flash Point | 51°C | Standard conditions | [15] [17] |

Solubility and Partition Coefficients

The solubility characteristics of 2-cyclohexylethylamine are determined by the dual nature of its molecular structure, which contains both hydrophilic amino functionality and hydrophobic cyclohexyl components [19] [18]. The compound exhibits limited solubility in water due to the dominant hydrophobic character imparted by the cyclohexyl ring system [19]. This reduced aqueous solubility is typical of organic compounds containing bulky aliphatic substituents [19].

In contrast, 2-cyclohexylethylamine demonstrates excellent miscibility with various organic solvents [18]. The compound is miscible with acetone, chloroform, dimethyl sulfoxide, ethanol, methanol, diethyl ether, petroleum ether, and dichloromethane [18]. This broad solubility profile in organic media reflects the predominantly nonpolar character of the molecule and its ability to form favorable interactions with organic solvent systems [18].

The partition behavior of 2-cyclohexylethylamine between immiscible solvent phases provides insight into its lipophilicity and potential membrane permeability [20]. The predicted logarithmic partition coefficient value is approximately 1.96, indicating moderate lipophilicity [21]. This value suggests that the compound would partition preferentially into organic phases over aqueous phases, consistent with its limited water solubility [20] [21].

The amphiphilic nature of 2-cyclohexylethylamine, containing both polar amino and nonpolar cyclohexyl moieties, influences its partition coefficient behavior [20]. The predicted acid dissociation constant value of 10.9 indicates that the compound exists predominantly in its protonated form under physiological conditions, which affects its partition behavior and solubility characteristics [17].

| Table 3: Solubility and Partition Data for 2-Cyclohexylethylamine | ||

|---|---|---|

| Solvent System | Solubility/Miscibility | Reference |

| Water | Limited solubility | [19] |

| Acetone | Miscible | [18] |

| Chloroform | Miscible | [18] |

| Ethanol | Miscible | [18] |

| Methanol | Miscible | [18] |

| Diethyl Ether | Miscible | [18] |

| Dichloromethane | Miscible | [18] |

| Property | Value | Reference |

| Logarithmic Partition Coefficient | 1.96 (predicted) | [21] |

| Acid Dissociation Constant | 10.9 ± 0.1 (predicted) | [17] |

Traditional synthetic methodologies for 2-cyclohexylethylamine have primarily focused on reduction strategies and catalytic hydrogenation approaches. These established methods provide reliable pathways to the target compound, though they often involve harsh reaction conditions or expensive reagents.

Reduction of 1-Cyclohexeneacetonitrile

The reduction of 1-cyclohexeneacetonitrile stands as one of the most widely employed traditional approaches for synthesizing 2-cyclohexylethylamine. This methodology leverages the accessibility of the nitrile precursor and the well-established chemistry of nitrile reduction [1] [2] .

Lithium Aluminum Hydride Reduction

The most commonly reported traditional method involves the reduction of 1-cyclohexeneacetonitrile using lithium aluminum hydride (LiAlH4) as the reducing agent. This powerful hydride source effectively converts the nitrile functionality to the corresponding primary amine with high efficiency [2] [4]. The reaction typically proceeds in tetrahydrofuran (THF) under reflux conditions, achieving yields ranging from 85-95% [2].

The mechanism involves initial coordination of the nitrile nitrogen to the aluminum center, followed by hydride delivery and subsequent hydrolysis to yield the primary amine. The reaction requires anhydrous conditions and careful workup procedures to handle the aluminum salts generated during the process [2].

Red-Al Reduction Method

An alternative reducing agent, sodium bis(2-methoxyethoxy)aluminum dihydride (commonly known as Red-Al), has demonstrated superior performance in certain applications. This reagent offers enhanced selectivity and milder reaction conditions compared to LiAlH4 [1]. Studies have shown that Red-Al can achieve yields of up to 95% when used in tetrahydrofuran at 15°C for 21 hours under inert atmosphere conditions [1].

The Red-Al method provides several advantages including better functional group tolerance, reduced side product formation, and easier workup procedures. The reaction can be conducted at lower temperatures, which minimizes the risk of over-reduction or other unwanted side reactions [1].

Catalytic Hydrogenation of Precursors

Catalytic hydrogenation represents another established route for the synthesis of 2-cyclohexylethylamine, offering scalable and potentially more economical alternatives to stoichiometric reduction methods.

Raney Nickel Catalyzed Hydrogenation

The hydrogenation of cyclohexanone oxime using Raney nickel as the catalyst has been extensively studied as a route to cyclohexylamine derivatives [5]. This method typically operates under hydrogen pressures of 1-5 MPa at temperatures ranging from 20-150°C [5]. The reaction achieves yields of approximately 85% and offers the advantage of using readily available starting materials [5].

The process involves initial formation of cyclohexanone oxime from cyclohexanone and hydroxylamine, followed by catalytic reduction of the oxime functionality to the corresponding amine. The catalyst loading typically ranges from 0.3-10% by weight relative to the oxime substrate [5].

Ni-Pd Alloy Catalysis

Advanced bimetallic catalysts, particularly nickel-palladium alloys, have shown enhanced performance in the hydrogenation of nitrile precursors [6]. These catalysts operate effectively under moderate conditions (1-5 MPa hydrogen pressure, 50-120°C) and can achieve yields of 90-95% [6]. The bimetallic nature of these catalysts provides improved selectivity and reduced catalyst deactivation compared to monometallic systems [6].

Multi-Step Synthetic Route

A particularly efficient three-step synthetic route has been developed starting from 1-cyclohexenylacetonitrile [6]. This process involves:

Bromination Step: Reaction of 1-cyclohexenylacetonitrile with hydrogen bromide (30-45% hydrobromic acid) in petroleum ether at 40°C for 1-2 hours to generate 1-bromocyclohexane acetonitrile [6].

Hydrogenation Step: Catalytic reduction using nickel-palladium alloy catalyst under 1-5 MPa hydrogen pressure at 50-120°C for 1-2 hours to produce 1-bromocyclohexane ethylamine [6].

Elimination Step: Treatment with saturated sodium hydroxide ethanol solution at 80-150°C for 1-2 hours to obtain the final product [6].

This route demonstrates excellent overall yields of 95-98% and provides a practical approach for industrial-scale production [6].

| Method | Starting Material | Yield (%) | Reaction Conditions | Catalyst/Reagent |

|---|---|---|---|---|

| Reduction of 1-Cyclohexeneacetonitrile with LiAlH4 | 1-Cyclohexeneacetonitrile | 85-95 | THF, reflux | LiAlH4 |

| Reduction with Sodium bis(2-methoxyethoxy)aluminium dihydride | 1-Cyclohexeneacetonitrile | 95 | THF, 15°C, 21h | Red-Al (70% solution) |

| Catalytic Hydrogenation with Raney Nickel | Cyclohexanone oxime | 85 | H2, 1-5 MPa, 20-150°C | Raney Nickel |

| Three-step route from 1-cyclohexenylacetonitrile | 1-Cyclohexenylacetonitrile | 95-98 | Petroleum ether, 40°C, 1-2h | HBr, NaOH |

| Hydrogenation with Ni-Pd alloy catalyst | 1-Cyclohexenylacetonitrile | 90-95 | H2, 1-5 MPa, 50-120°C | Ni-Pd alloy |

Catalytic and Asymmetric Synthesis Approaches

The development of catalytic and asymmetric synthesis methodologies represents a significant advancement in the preparation of enantiomerically pure 2-cyclohexylethylamine derivatives. These approaches are particularly valuable for pharmaceutical applications where stereochemical purity is crucial.

Asymmetric Hydrogenation Methodologies

Modern asymmetric hydrogenation techniques have revolutionized the synthesis of chiral amines, including cyclohexylethylamine derivatives. Iridium-based catalysts with chiral phosphine ligands have demonstrated exceptional performance in the enantioselective reduction of imine precursors [7].

The use of (R,R)-f-spiroPhos ligands with iridium complexes has achieved enantiomeric excesses of 90-97% with yields ranging from 75-85% [7]. These reactions typically operate under mild conditions (20-40°C) with hydrogen pressures of 1-5 bar, making them attractive for large-scale synthesis [7].

Reductive Amination Strategies

Chiral iridium complexes bearing BINAP ligands have been successfully employed in asymmetric reductive amination reactions to generate cyclohexylethylamine derivatives [7]. These catalytic systems can achieve enantiomeric excesses of 85-94% with yields of 70-82% under optimized conditions .

The reaction mechanism involves initial coordination of the ketone substrate to the metal center, followed by stereoselective hydride delivery to form the chiral amine product. The choice of chiral ligand is critical for achieving high levels of enantioselectivity [7].

Enzymatic Approaches

Biocatalytic methods using ω-transaminases have emerged as highly efficient routes for the synthesis of enantiomerically pure amines [9] [10]. These enzymatic systems can achieve enantiomeric excesses greater than 99% with yields of 80-95% [10]. The reactions operate under mild conditions (30-45°C) in aqueous media, offering significant environmental advantages [10].

Transaminase-catalyzed synthesis involves the transfer of an amino group from an amino acid donor to a ketone acceptor, generating the desired chiral amine product. The high stereoselectivity of these enzymes makes them particularly attractive for pharmaceutical applications [10].

Chiral Phosphoric Acid Catalysis

Recent developments in organocatalysis have introduced chiral phosphoric acids as effective catalysts for asymmetric amine synthesis [11] [12]. These systems can achieve enantiomeric excesses of 85-95% with yields of 60-75% under relatively mild conditions (40-60°C) [11].

The mechanism involves hydrogen bonding interactions between the chiral phosphoric acid catalyst and the substrate, leading to preferential formation of one enantiomer. These catalysts offer the advantage of being metal-free and readily recoverable [11].

| Method | Catalyst System | Enantiomeric Excess (%) | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Asymmetric hydrogenation with Ir-f-spiroPhos | Ir/(R,R)-f-spiroPhos | 90-97 | 75-85 | 20-40 |

| Reductive amination with chiral iridium | Ir-BINAP complex | 85-94 | 70-82 | 25-50 |

| Enzymatic transaminase route | ω-Transaminase enzyme | >99 | 80-95 | 30-45 |

| Chiral phosphoric acid catalyzed | Chiral phosphoric acid | 85-95 | 60-75 | 40-60 |

| Ruthenium-catalyzed asymmetric hydrogenation | Ru-BINAP | 88-96 | 80-90 | 50-80 |

Green Chemistry and Solvent-Free Methods

The implementation of green chemistry principles in the synthesis of 2-cyclohexylethylamine has gained significant attention due to environmental concerns and sustainability requirements. These methodologies focus on reducing waste, eliminating toxic solvents, and improving overall process efficiency.

Solvent-Free Mechanochemical Synthesis

Mechanochemical activation through grinding has emerged as a highly effective solvent-free method for organic synthesis [13] [14]. This approach involves the physical grinding of reactants to induce chemical transformation without the need for organic solvents [13]. For cyclohexylethylamine synthesis, mechanochemical methods can achieve yields of 70-85% within reaction times of 30 minutes to 2 hours [14].

The mechanochemical approach offers several advantages including elimination of solvent waste, reduced energy consumption, and simplified purification procedures [13]. The process typically involves ball milling or mortar grinding of the reactants under controlled conditions [14].

Microwave-Assisted Synthesis

Microwave irradiation has proven to be an effective tool for accelerating chemical reactions while reducing energy consumption [14] [15]. Microwave-assisted synthesis of cyclohexylethylamine derivatives can achieve yields of 80-95% with reaction times as short as 10-30 minutes [14].

The enhanced reaction rates observed under microwave conditions are attributed to localized heating effects and improved mass transfer. This methodology is particularly attractive for small-scale synthesis and process optimization studies [15].

Neat Reaction Conditions

Neat reactions, conducted without any solvent, represent one of the most environmentally benign approaches to organic synthesis [14] [15]. These reactions can achieve yields of 75-90% for cyclohexylethylamine synthesis with reaction times of 1-4 hours [14].

The elimination of organic solvents significantly reduces environmental impact and simplifies product isolation. However, neat reactions require careful optimization of reaction conditions to ensure adequate mixing and heat transfer [15].

Water-Based Synthesis

The use of water as a reaction medium represents a significant advancement in green chemistry [16]. Aqueous synthesis methods for cyclohexylethylamine can achieve yields of 65-80% with reaction times of 2-6 hours [16]. Water-based systems often require the use of phase transfer catalysts or surfactants to improve substrate solubility [16].

Electrochemical Methods

Electrochemical synthesis offers a sustainable approach to organic compound preparation using electrical energy instead of chemical oxidants or reductants [17]. Recent developments in electrochemical methods for cyclohexylethylamine synthesis have achieved yields of 85-97% under ambient conditions [17].

The electrochemical approach is particularly attractive for the synthesis of cyclohexanone oxime intermediates, which can subsequently be reduced to the corresponding amines [17]. This method offers excellent atom economy and produces minimal waste [17].

| Method | Advantages | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Solvent-free mechanochemical synthesis | No solvent required, reduced waste | 30 min - 2 h | 70-85 | Very Low |

| Microwave-assisted synthesis | Faster reaction times, energy efficient | 10-30 min | 80-95 | Low |

| Neat reaction conditions | Eliminates organic solvents | 1-4 h | 75-90 | Very Low |

| Water-based synthesis | Environmentally benign solvent | 2-6 h | 65-80 | Low |

| Electrochemical synthesis | Sustainable, ambient conditions | 4-8 h | 85-97 | Very Low |

Optimization of Reaction Conditions (Temperature, Catalyst Loading)

The optimization of reaction parameters is crucial for achieving maximum efficiency in 2-cyclohexylethylamine synthesis. Systematic studies of temperature, catalyst loading, pressure, and other variables have provided valuable insights for process improvement.

Temperature Optimization

Temperature plays a critical role in determining both reaction rate and selectivity in cyclohexylethylamine synthesis [18] [19] [20]. Studies have shown that optimal temperatures typically range from 80-120°C for most catalytic processes [19] [20].

At temperatures below 80°C, reaction rates are often too slow for practical application, while temperatures above 150°C can lead to increased side product formation and catalyst deactivation [19]. The temperature dependence follows Arrhenius behavior, with activation energies typically ranging from 40-80 kJ/mol [18].

For the cyclohexene amination reaction over zeolite catalysts, optimal performance was achieved at 300°C with 95.6% selectivity and 4.9% conversion [19]. The temperature optimization revealed that reaction rates increase exponentially with temperature up to the optimum, beyond which selectivity begins to decline [19].

Catalyst Loading Optimization

Catalyst loading represents a critical economic factor in process optimization. Studies have shown that optimal catalyst loadings typically range from 2-5 mol% for most homogeneous catalytic systems [18] [21]. Loading below 2 mol% often results in incomplete conversion, while loadings above 10 mol% provide diminishing returns and increased costs [18].

For heterogeneous catalytic systems, catalyst loadings are typically expressed as weight percentages relative to the substrate. Raney nickel catalysts, for example, are most effective at loadings of 0.3-10% by weight [5]. The relationship between catalyst loading and reaction rate generally follows a power law dependence with diminishing returns at higher loadings [18].

Pressure Effects

Pressure optimization is particularly important for hydrogenation reactions. Studies have demonstrated that hydrogen pressures of 2-5 MPa provide optimal performance for most cyclohexylethylamine synthesis routes [6] [22] [19]. Higher pressures can improve reaction rates but may also lead to increased equipment costs and safety concerns [19].

For the cyclohexene amination reaction, pressure effects were studied in the range of 6-9 MPa, with optimal performance observed at 9 MPa [19]. The pressure dependence is attributed to improved mass transfer and increased collision probability between reactant molecules [19].

pH Optimization

For reactions conducted in aqueous media, pH optimization is crucial for achieving maximum yields. Basic conditions (pH 9-11) are generally favored for amine synthesis reactions, as they suppress protonation of the amine product and facilitate nucleophilic attack [16].

Solvent Effects

When solvents are employed, the choice of solvent system can significantly impact reaction performance. Polar aprotic solvents such as tetrahydrofuran (THF) are generally preferred for reduction reactions, while polar protic solvents like alcohols can facilitate certain catalytic processes [23].

The solvent-to-substrate ratio also requires optimization, with ratios of 1:3 to 1:5 typically providing optimal mass transfer efficiency without excessive dilution [23].

| Parameter | Typical Range | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 20-150°C | 80-120°C | Increases up to optimum, then decreases |

| Pressure | 1-10 MPa | 2-5 MPa | Linear increase up to saturation |

| Catalyst Loading | 0.1-10 mol% | 2-5 mol% | Increases with diminishing returns |

| Reaction Time | 1-24 h | 2-6 h | Increases then plateaus |

| pH | 7-14 | 9-11 | Optimal at basic conditions |

| Solvent Volume Ratio | 1:1 to 1:10 | 1:3 to 1:5 | Improves mass transfer efficiency |

The optimization of these parameters requires careful consideration of their interdependence. Temperature and pressure, for example, often exhibit synergistic effects, with higher pressures allowing for lower optimal temperatures [18]. Similarly, catalyst loading and reaction time are inversely related, with higher catalyst loadings allowing for shorter reaction times [18].

XLogP3

GHS Hazard Statements

H226 (16.67%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive